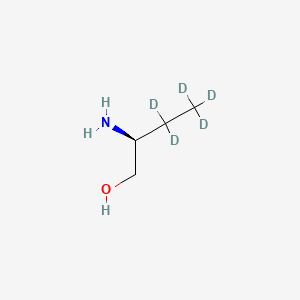![molecular formula C23H24ClN5O3 B563656 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5 CAS No. 1184968-31-7](/img/structure/B563656.png)
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5 is a labeled derivative of guanine, a nucleobase found in DNA and RNA. This compound is often used in scientific research due to its unique properties, including its ability to act as a tracer in biochemical studies.
Aplicaciones Científicas De Investigación
Chemistry
Tracer Studies: Used as a labeled compound in tracer studies to track biochemical pathways.
Synthesis of Nucleoside Analogues: Acts as a precursor in the synthesis of various nucleoside analogues.
Biology
DNA and RNA Research: Utilized in studies involving DNA and RNA to understand their structure and function.
Enzyme Studies: Helps in studying the activity of enzymes that interact with nucleic acids.
Medicine
Antiviral Research: Investigated for its potential antiviral properties.
Cancer Research: Explored for its role in targeting specific cancer cells.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Biotechnology: Employed in various biotechnological applications, including genetic engineering.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5 typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step involves protecting the hydroxyl groups of the starting material using benzyl groups.
Formation of the Ether Linkage: The protected intermediate is then reacted with an appropriate alkylating agent to form the ether linkage.
Chlorination: The guanine derivative is chlorinated to introduce the chlorine atom at the 6-position.
Deprotection: Finally, the benzyl protecting groups are removed under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pressure.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted guanine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Hydrolysis Products: Deprotected intermediates or fragments of the original compound.
Mecanismo De Acción
The mechanism of action of 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5 involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, where it acts as a marker or inhibitor. The compound targets specific molecular pathways, interfering with the normal function of nucleic acids and enzymes involved in their metabolism.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloroguanine: A simpler analogue without the benzyloxy and benzyloxymethyl groups.
9-[[2-(Benzyloxy)-1-(benzyloxymethyl)-ethoxy]-methyl]-guanine: Lacks the chlorine atom at the 6-position.
Uniqueness
Labeling: The deuterium labeling (d5) makes it unique for tracer studies.
Functional Groups: The presence of benzyloxy and benzyloxymethyl groups provides distinct chemical properties and reactivity.
Chlorine Substitution: The chlorine atom at the 6-position offers unique substitution chemistry compared to other guanine derivatives.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its role in research highlight its significance in advancing our understanding of nucleic acids and their functions.
Propiedades
IUPAC Name |
6-chloro-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28)/i13D2,14D2,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUDIFIAGSPQH-URHBMTNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(N=C3Cl)N)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675682 |
Source


|
| Record name | 9-({[1,3-Bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-6-chloro-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184968-31-7 |
Source


|
| Record name | 9-({[1,3-Bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-6-chloro-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
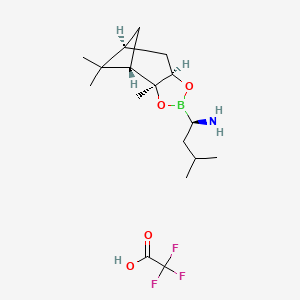
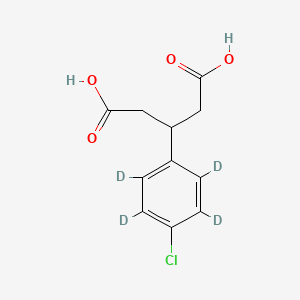
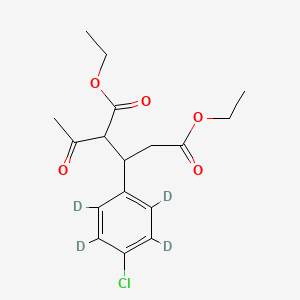
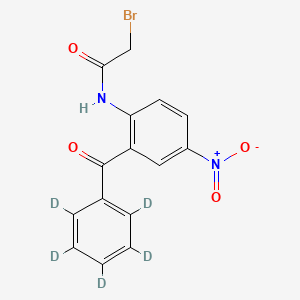
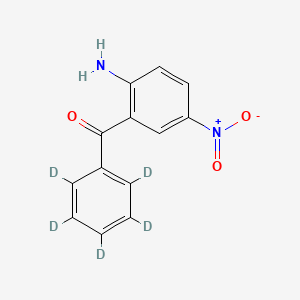
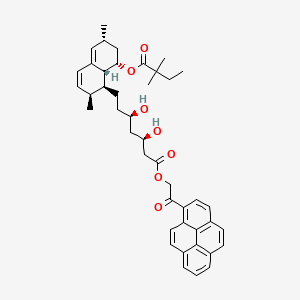
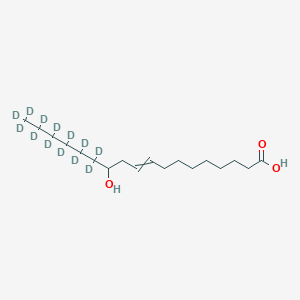

![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
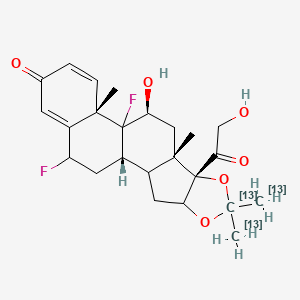
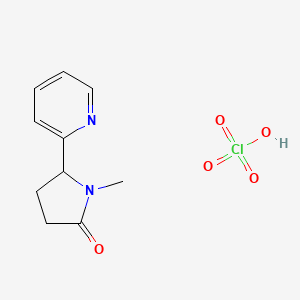
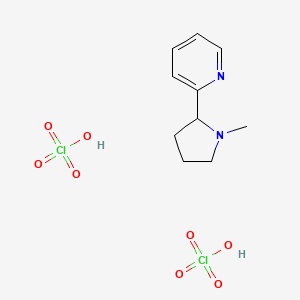
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
